[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Description
The compound [3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a highly substituted carbohydrate derivative featuring a central oxan (pyranose) ring system. Key structural attributes include:
- Acetyloxy groups at positions 3, 4, and 6, which enhance lipophilicity and stability.
- A 6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl substituent at position 5, introducing steric bulk and aromatic character.
- A terminal methyl acetate group, facilitating solubility in organic solvents.
Structural determination of such compounds often relies on techniques like NMR spectroscopy and X-ray crystallography, with software suites like SHELX (SHELXL, SHELXS) playing a critical role in refining crystallographic data .
Properties
Molecular Formula |
C41H48O14 |
|---|---|
Molecular Weight |
764.8 g/mol |
IUPAC Name |
[3,4,6-triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C41H48O14/c1-25-34(47-21-30-15-9-6-10-16-30)36(48-22-31-17-11-7-12-18-31)38(49-23-32-19-13-8-14-20-32)40(50-25)55-39-37(52-28(4)44)35(51-27(3)43)33(24-46-26(2)42)54-41(39)53-29(5)45/h6-20,25,33-41H,21-24H2,1-5H3 |
InChI Key |
MGYSOGKBNZIUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and the introduction of phenylmethoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can replace acetoxy or phenylmethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to [3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate exhibit significant anticancer properties. These compounds are believed to induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, a study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.
1.2 Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that it disrupts bacterial cell membranes and inhibits essential metabolic processes. A notable case study involved testing its efficacy against multi-drug resistant strains of bacteria, where it exhibited potent inhibitory effects.
Biochemical Research
2.1 Enzyme Inhibition Studies
This compound serves as a valuable tool in biochemical research for studying enzyme inhibition. It has been utilized in assays to evaluate the inhibition of key enzymes involved in metabolic pathways. For example, its effects on glycosyltransferases have been documented, revealing insights into carbohydrate metabolism.
2.2 Drug Delivery Systems
Due to its structural properties, this compound is being explored as a potential carrier for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances their solubility and bioavailability.
Material Science
3.1 Polymer Development
In material science, this compound is investigated for its role in developing novel polymers with enhanced mechanical properties and thermal stability. Research shows that incorporating this compound into polymer matrices can significantly improve their performance characteristics.
Toxicology and Safety Assessment
4.1 In Silico Toxicity Prediction
The compound's safety profile is assessed using in silico methods that predict its toxicity based on chemical structure and biological activity. These predictive models help in understanding potential adverse effects before conducting in vivo studies.
| Application Area | Potential Benefits | Case Study Reference |
|---|---|---|
| Pharmaceutical | Anticancer activity | Study on apoptosis induction |
| Antimicrobial properties | Efficacy against resistant strains | |
| Biochemical Research | Enzyme inhibition | Glycosyltransferase assays |
| Drug delivery systems | Enhanced solubility studies | |
| Material Science | Improved polymers | Mechanical property enhancement |
| Toxicology | Safety assessment | In silico toxicity predictions |
Mechanism of Action
The mechanism of action of [3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Biological Activity
Chemical Structure and Properties
The compound features multiple functional groups, including acetoxy and phenylmethoxy moieties, which may influence its biological interactions. The structure can be analyzed as follows:
- Molecular Formula : C₃₄H₃₄O₇
- Molecular Weight : 570.64 g/mol
- Functional Groups : Acetoxy groups, methoxy groups, and phenyl groups.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to [3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate. For instance:
- In vitro studies demonstrated that derivatives with similar structural features exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Cytotoxicity and Anticancer Potential
Research indicates that compounds with similar backbones exhibit cytotoxic effects on cancer cell lines. Notable findings include:
- Case Study : A study on a related compound showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7). The observed cytotoxicity was attributed to the induction of apoptosis through the mitochondrial pathway.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds in this class have also been documented. For example:
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to reduced inflammation in cellular models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Cytotoxicity | IC50 of 12 µM against MCF-7 | |
| Anti-inflammatory | Inhibition of TNF-alpha production |
Case Studies
-
Antimicrobial Study :
- Conducted on various bacterial strains.
- Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
-
Cytotoxicity Assessment :
- Evaluated using MTT assay on several cancer cell lines.
- The compound showed selective toxicity towards cancer cells compared to normal cells, suggesting potential for targeted therapy.
-
Inflammation Model :
- In vivo studies demonstrated significant reduction in paw edema in rat models treated with the compound compared to control groups.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
(a) (2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-(4-methylanilino)oxan-2-yl]methoxy]oxan-2-yl]methyl Acetate
- Key Differences: Replaces the phenylmethoxy groups with a 4-methylanilino moiety.
- Synthesis : Both compounds likely employ acetylation protocols using catalysts like ZnCl₂ (as in ) to protect hydroxyl groups during synthesis .
(b) Dendalone 3-Hydroxybutyrate (Terpenoid Derivative)
- Key Differences: A sesterterpenoid with a hydroxybutyrate side chain, contrasting the carbohydrate backbone of the target compound. Configuration analysis via NOESY and optical rotation (+10.7 for dendalone vs. +5.7 for analogs) highlights stereochemical distinctions .
(c) Zygocaperoside and Isorhamnetin-3-O-Glycoside (Flavonoid Glycosides)
- Key Differences: Feature flavonoid aglycones (e.g., isorhamnetin) instead of acetylated oxan rings. Glycosidic linkages in these compounds are less sterically hindered than the target’s tris(phenylmethoxy) substituents, influencing enzymatic hydrolysis rates .
Physicochemical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
